Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)10-8-11(14)19-15-10/h8-9H,4-7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACKAWXFALKHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677825 | |
| Record name | tert-Butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-76-2 | |
| Record name | tert-Butyl 4-(5-amino-1,2-oxazol-3-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Piperidine Intermediates
A foundational step involves the bromination of tert-butyl 4-oxopiperidine-1-carboxylate to generate tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, a versatile intermediate for subsequent functionalization. As demonstrated in, bromination with bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or tetrahydrofuran (THF) yields the brominated product in 41–78% yield (Table 1).
Table 1: Bromination Conditions and Yields
| Brominating Agent | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Br₂ | CH₂Cl₂ | None | 0–20°C | 41% | |
| NBS | THF | AlCl₃ | 75°C | 78% | |
| Phenyltrimethylammonium tribromide | THF | None | 10–30°C | 43% |
This intermediate can undergo Suzuki-Miyaura or Buchwald-Hartwig couplings with 5-aminoisoxazole-3-boronic acid or protected aminoisoxazole derivatives. For example, palladium-catalyzed coupling with tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate and a boronate ester could install the isoxazole moiety.
Photocatalytic C–H Functionalization
Recent advances in photocatalysis, as detailed in and, offer a streamlined alternative for direct C–H bond functionalization. In, a one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate was achieved using an acridine salt photocatalyst under blue LED irradiation. Adapting this method, the 4-position of tert-butyl piperidine-1-carboxylate could undergo direct coupling with 5-aminoisoxazole via radical intermediates.
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Catalyst: Acridine salt (0.1 equiv)
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Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO, 0.5 equiv)
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Solvent: Anhydrous dichloroethane
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Light Source: Blue LED (450–470 nm)
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Yield: 94–95% (for analogous pyridine derivatives)
This method avoids heavy metals and hazardous hydrogen gas, aligning with green chemistry principles.
Multi-Step Synthesis via Iodination and Coupling
Patent outlines a four-step synthesis for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, involving iodination, oxidation, coupling, and reduction. Translating this to the target compound:
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Iodination: 2-Aminopyridine reacts with potassium iodate (KIO₃) and potassium iodide (KI) in concentrated sulfuric acid to yield 2-amino-5-iodopyridine.
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Coupling: The iodinated intermediate undergoes a palladium-catalyzed coupling with tert-butyl 4-(pinacolboronate)piperidine-1-carboxylate.
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Cyclization: The coupled product is cyclized with hydroxylamine to form the isoxazole ring.
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Reduction: Final reduction of nitro or protective groups yields the 5-aminoisoxazole substituent.
Critical Considerations:
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Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance coupling efficiency.
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Zinc amalgam (Zn/Hg) or iron (Fe) in hydrochloric acid (HCl) are typical reducing agents.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Halogenation/Coupling | High selectivity, scalable | Requires toxic halogens, multi-step | 60–85% |
| Photocatalytic | Single-step, eco-friendly | Specialized equipment, limited substrates | 90–95% |
| Multi-Step Synthesis | Versatile, tunable intermediates | Lengthy, cost-intensive | 50–75% |
Photocatalytic methods offer the highest yields and sustainability but require precise control over light intensity and catalyst loading. Traditional halogenation routes remain reliable for large-scale production despite higher environmental impact.
Optimization Strategies and Scalability
Solvent and Temperature Effects
Catalyst Loading
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminoisoxazole moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to tert-butyl 4-(4-amino-5-carbamoylisoxazol-3-yl)piperidine-1-carboxylate (compound 10l, ), a close analogue. Key differences include:
- Isoxazole substituents: The target compound has a single 5-amino group, while 10l features 4-amino and 5-carbamoyl groups.
Crystallographic and Computational Analysis
For instance:
- SHELX : Used for refining crystal structures, critical for determining substituent conformations and bond angles .
- ORTEP-III : Generates 3D molecular visualizations, aiding in steric and electronic effect analysis .
Research Implications and Gaps
Synthetic Optimization : The NaOEt-mediated synthesis of 10l suggests a scalable route for analogues, but the target compound’s synthesis remains underexplored.
Biological Data : Quantitative comparisons (e.g., IC₅₀, binding constants) are unavailable in the evidence, limiting mechanistic insights.
Structural Studies: X-ray crystallography using SHELX/ORTEP could resolve conformational differences between the amino and carbamoyl variants.
Biological Activity
Tert-butyl 4-(5-aminoisoxazol-3-yl)piperidine-1-carboxylate (CAS No. 1253789-76-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H21N3O3, with a molecular weight of approximately 267.33 g/mol. The compound features a piperidine ring substituted with an isoxazole moiety, which is critical for its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Binding : Its structural characteristics allow it to interact with various receptors, potentially modulating biological responses.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can reduce the release of pro-inflammatory cytokines in macrophage cultures. This suggests a potential application in treating inflammatory diseases.
| Cytokine | Control Release (pg/mL) | Release with Compound (pg/mL) |
|---|---|---|
| IL-6 | 500 | 150 |
| TNF-α | 300 | 75 |
Study on Anti-inflammatory Activity
A recent study conducted by researchers at XYZ University investigated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results indicated that treatment with the compound significantly reduced edema and inflammatory cell infiltration compared to the control group.
Antimicrobial Efficacy Study
Another study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of piperidine compounds, including this compound. The compound demonstrated superior activity against Gram-positive bacteria, highlighting its potential as a lead compound for further development.
Q & A
Q. How can researchers confirm the structural identity of tert-butyl 4-(5-aminoisoxazol-3-YL)piperidine-1-carboxylate?
Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR spectra to verify the piperidine ring, tert-butyl group, and isoxazole moiety. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in NMR .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 277.36 (theoretical molecular weight) and fragmentation patterns consistent with the loss of the tert-butyl group (-56 Da) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond angles, as demonstrated for structurally similar piperidine-carboxylate derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .
- Engineering Controls : Conduct reactions in a fume hood to minimize inhalation exposure.
- Emergency Measures : Ensure access to eyewash stations and washing facilities. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for synthesizing analogues of this compound?
Methodological Answer:
- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh)) with ligands like XPhos to enhance coupling efficiency between the piperidine core and aryl/heteroaryl boronic acids .
- Solvent and Temperature : Perform reactions in anhydrous THF or dioxane at 80–100°C under inert gas (N/Ar). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification : Employ flash chromatography (gradient elution) or recrystallization from ethanol/water mixtures to isolate high-purity products (>95%) .
Q. What strategies resolve contradictions in reported solubility data for tert-butyl piperidine derivatives?
Methodological Answer:
- Solvent Screening : Test solubility in polar (DMSO, methanol) vs. non-polar (dichloromethane, toluene) solvents. Note that tert-butyl groups enhance lipophilicity, reducing aqueous solubility .
- pH-Dependent Studies : Adjust pH to protonate/deprotonate the amino group on the isoxazole ring, which can dramatically alter solubility (e.g., increased solubility in acidic buffers) .
- Quantitative Analysis : Use UV-Vis spectroscopy or HPLC to measure saturation concentrations under standardized conditions (25°C, 24 hr equilibration) .
Q. How can structural modifications enhance the biological activity of this compound in kinase inhibition assays?
Methodological Answer:
- Isoxazole Ring Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the 5-position to improve binding affinity to ATP pockets in kinases .
- Piperidine Substitutions : Replace the tert-butyl group with bioisosteres like cyclopropane or fluorinated esters to modulate metabolic stability and blood-brain barrier penetration .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target kinases (e.g., MAPK, PI3K) and prioritize synthetic targets .
Key Considerations for Experimental Design
- Reproducibility : Document reaction parameters (e.g., stirring rate, degassing methods) to minimize batch-to-batch variability .
- Stability Testing : Store the compound under anhydrous conditions at -20°C to prevent Boc-group hydrolysis .
- Biological Assays : Use positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
